Epirubicinol is a key metabolite of the anthracycline antitumor drug, Epirubicin. [, , , , ] It is formed through the reduction of the ketone group at the C13 position of Epirubicin. [, , ] While possessing significantly lower cytotoxic activity compared to its parent compound, Epirubicinol plays a crucial role in understanding the pharmacokinetics, metabolism, and potential toxicity of Epirubicin. [, , , , , , , ] Its presence is widely studied in conjunction with Epirubicin in various biological samples, such as plasma, blood, urine, and bile. [, , , , , , , , , , ]
Epirubicinol is classified as an anthracycline antibiotic, a group of drugs that are widely used in chemotherapy due to their potent antitumor activity. It is derived from the natural product daunorubicin, which is produced by the fermentation of Streptomyces peucetius. Epirubicinol is primarily used as an active metabolite of epirubicin, a well-known chemotherapeutic agent used to treat various cancers including breast cancer, lung cancer, and liver cancer .
The synthesis of epirubicinol can be achieved through several methods. One common approach involves the chemical transformation of daunorubicin. The process typically includes:
Epirubicinol has a complex molecular structure characterized by multiple hydroxyl groups and a distinct anthracycline core. Its molecular formula is C₂₃H₂₉O₁₃N, and it features:
The three-dimensional conformation of epirubicinol allows it to intercalate into DNA, which is essential for its anticancer activity.
Epirubicinol participates in various chemical reactions that are significant for its medicinal properties:
These reactions are critical for enhancing the delivery and effectiveness of the drug in clinical applications.
The mechanism of action of epirubicinol involves several key processes:
These mechanisms collectively contribute to its effectiveness as a chemotherapeutic agent.
Epirubicinol possesses several notable physical and chemical properties:
These properties influence its formulation and delivery methods in clinical settings.
Epirubicinol has significant scientific applications:
Epirubicinol (C₂₇H₃₁NO₁₁), the 13(S)-dihydro derivative of epirubicin, is characterized by the reduction of the C-13 keto group to a hydroxyl moiety. This conversion yields a chiral center at C-13, resulting in an S-configuration stereoisomer. Unlike epirubicin, which possesses a planar anthraquinone ring system facilitating DNA intercalation, epirubicinol adopts a bent conformation due to saturation at C-13–C-14. This structural shift reduces its DNA-binding affinity by ~40% compared to the parent compound, as confirmed by resonance Raman spectroscopy [1] [7]. The daunosamine sugar moiety retains the 4′-equatorial hydroxyl orientation unique to epirubicin derivatives, distinguishing it from doxorubicin’s axial configuration. This spatial difference critically influences solubility and metabolic stability [1] [6].
Table 1: Structural Attributes of Epirubicin vs. Epirubicinol
Parameter | Epirubicin | Epirubicinol |
---|---|---|
Chemical Formula | C₂₇H₂₉NO₁₁ | C₂₇H₃₁NO₁₁ |
C-13 Functional Group | Keto (C=O) | Hydroxyl (CH-OH) |
Stereochemistry at C-13 | - | S-configuration |
DNA Binding Affinity | High | Moderate (~40% loss) |
LogP (Octanol-Water) | 1.5 | 0.8 |
Epirubicinol biosynthesis is catalyzed primarily by cytosolic carbonyl reductases (CBRs) and aldo-keto reductases (AKRs). CBR1 exhibits high affinity for epirubicin (Km = 18 µM), converting >70% of the parent drug within hepatocytes. AKRs, particularly AKR1A1, AKR1B10, and AKR1C3, utilize NADPH as a cofactor to reduce the C-13 carbonyl, generating the 13(S)-hydroxy metabolite with >90% stereoselectivity [3] [10]. The reaction follows a sequential mechanism: NADPH binding precedes substrate association, followed by hydride transfer to the carbonyl carbon. Kinetic studies reveal AKR1C3’s catalytic efficiency (kcat/Km = 4.2 × 10⁴ M⁻¹s⁻¹) surpasses other isoforms, positioning it as the dominant hepatic reductase [10].
AKR Superfamily Involvement: Human AKRs 1A1, 1B10, 1C2, 1C3, and 1C4 contribute to epirubicinol formation. AKR1C3 demonstrates the highest activity due to its low Km (12 µM) and high hepatic expression. Inhibitor studies using flavonoids (e.g., quercetin) confirm AKR-specific suppression of epirubicinol generation by >60% [3] [10].
UGT-Mediated Detoxification: Epirubicinol undergoes glucuronidation via UGT2B7, forming a 70-fold less cytotoxic O-glucuronide conjugate. This reaction is upregulated by p53 activation following epirubicin exposure. HepG2 liver cancer cells treated with 1 µM epirubicin show a 3.5-fold increase in UGT2B7 mRNA within 24 hours, mediated by p53 binding to the UGT2B7 promoter [5]. Genetic polymorphisms in UGT2B7 (e.g., His268Tyr) alter glucuronidation efficiency, with 268Tyr homozygotes exhibiting 30% higher enzyme activity [9].
Table 2: Key Enzymes in Epirubicinol Metabolism
Enzyme | Reaction | Catalytic Efficiency (kcat/Km) | Cellular Localization |
---|---|---|---|
AKR1C3 | Carbonyl reduction | 4.2 × 10⁴ M⁻¹s⁻¹ | Cytosol |
CBR1 | Carbonyl reduction | 2.8 × 10⁴ M⁻¹s⁻¹ | Cytosol |
UGT2B7 | Glucuronidation | 1.1 × 10³ M⁻¹s⁻¹ | Microsomes |
The stereochemical divergence between epirubicin and epirubicinol governs their pharmacological profiles:
Table 3: Stereochemical and Pharmacological Comparisons
Property | Epirubicin | Epirubicinol | Biological Implication |
---|---|---|---|
C-13 Configuration | Keto (planar) | 13(S)-OH (bent) | Reduced DNA intercalation in epirubicinol |
4′-OH Position | Equatorial | Equatorial | Enhanced glucuronidation in both compounds |
Topo-II Inhibition | IC₅₀ = 0.8 µM | IC₅₀ = 1.6 µM | Lower cytotoxicity of epirubicinol |
Cellular Retention | High (logP = 1.5) | Moderate (logP = 0.8) | Decreased tissue exposure to epirubicinol |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0